Tuftsin

説明

特性

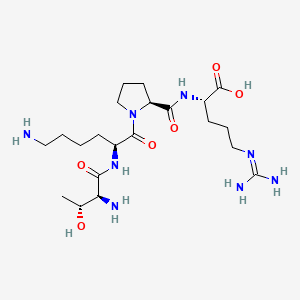

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESDGNYHXIOKRW-YXMSTPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336069 | |

| Record name | Tuftsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9063-57-4, 112592-90-2 | |

| Record name | Tuftsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009063574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polytuftsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112592902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuftsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUFTSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF5336J16C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Tuftsin: A Technical Guide

An In-depth Exploration of the Seminal Polypeptide that Modulates Phagocytic Activity

This technical guide provides a comprehensive overview of the history, discovery, and isolation of Tuftsin, a pivotal tetrapeptide in the field of immunology. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific methodologies, quantitative data, and signaling pathways associated with this immunomodulatory agent.

Introduction: The Genesis of a Phagocytosis-Stimulating Factor

The story of this compound begins in the early 1970s at Tufts University, where the pioneering work of Drs. Victor A. Najjar and K. Nishioka led to the identification of a potent, naturally occurring phagocytosis-stimulating factor. Their research, culminating in a landmark 1970 publication in Nature, unveiled a small peptide derived from the heavy chain of immunoglobulin G (IgG) that significantly enhanced the phagocytic activity of polymorphonuclear leukocytes (neutrophils).[1][2][3] This tetrapeptide, later christened "this compound," opened new avenues for understanding the intricate mechanisms of immune regulation.

This compound is chemically defined as the tetrapeptide L-threonyl-L-lysyl-L-prolyl-L-arginine (Thr-Lys-Pro-Arg).[4] It resides in the Fc domain of the heavy chain of IgG, specifically at residues 289-292.[5][6] Its release into a biologically active form is a meticulously orchestrated enzymatic process, highlighting a sophisticated endogenous mechanism for modulating cellular immunity.

The Discovery Pathway: Unraveling the Biological Activity

The initial discovery of this compound was a result of systematic investigation into the components of blood serum that could influence phagocytic function. The researchers observed that a specific fraction of γ-globulin, which they termed "leukokinin," was capable of stimulating the phagocytic activity of neutrophils.[2]

A key observation that propelled the research forward was the transient nature of this stimulation. Pre-incubation of neutrophils with leukokinin rendered the cells refractory to further stimulation, suggesting the involvement of a consumable or releasable factor.[4] This led to the hypothesis that an active component was being cleaved from the larger IgG molecule.

Experimental Protocol: The Original Phagocytosis Assay

Objective: To quantify the effect of this compound on the phagocytic capacity of neutrophils.

Materials:

-

Isolated human or rabbit neutrophils

-

Staphylococcus aureus (or other suitable bacteria), heat-killed and opsonized

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Purified leukokinin or isolated this compound

-

Microscope slides, coverslips

-

Giemsa stain or other suitable cellular stain

-

Light microscope

Procedure:

-

Neutrophil Isolation: Neutrophils were isolated from fresh blood samples using density gradient centrifugation.[7][8]

-

Cell Preparation: The isolated neutrophils were washed and resuspended in a physiological buffer to a known concentration.

-

Incubation with this compound: The neutrophil suspension was divided into experimental and control groups. The experimental group was incubated with varying concentrations of this compound (or leukokinin) for a defined period (e.g., 30 minutes) at 37°C. The control group was incubated with buffer alone.

-

Phagocytosis Induction: Opsonized, heat-killed bacteria were added to both control and experimental neutrophil suspensions at a specific bacteria-to-cell ratio. The mixture was then incubated for a further period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

-

Slide Preparation: Following incubation, smears of the cell suspensions were made on microscope slides.

-

Staining: The slides were air-dried and stained with Giemsa stain to visualize the neutrophils and ingested bacteria.

-

Quantification: The number of bacteria ingested by a set number of neutrophils (e.g., 100) was counted under a light microscope. The phagocytic index (average number of bacteria per neutrophil) was then calculated for both control and experimental groups.

Quantitative Data: Measuring the Stimulatory Effect

| Parameter | Value | Reference |

| Optimal this compound Concentration for Phagocytosis | 5 µg/mL | [9][10] |

| Incubation Time for Maximal Effect | 15 minutes | [9][10] |

| Particle-to-Cell Ratio for Optimal Assay | 50:1 | [9][10] |

The Isolation and Purification of this compound

The isolation of this compound from its parent IgG molecule was a critical step in its characterization. This process relies on the sequential action of two specific enzymes.

Enzymatic Cleavage: A Two-Step Process

The liberation of active this compound from the IgG heavy chain is a two-step enzymatic cascade:[4][5]

-

Step 1: Splenic Endopeptidase Action: An enzyme found in the spleen, named This compound-endocarboxypeptidase , first cleaves the peptide bond on the C-terminal side of the arginine residue at position 292 of the IgG heavy chain. This action exposes the this compound sequence.

-

Step 2: Phagocyte Membrane Peptidase Action: A second enzyme, located on the outer membrane of phagocytic cells and termed leukokininase , then cleaves the peptide bond on the N-terminal side of the threonine residue at position 289. This releases the free, biologically active this compound tetrapeptide.

Experimental Protocol: Isolation of this compound from Immunoglobulin G

Objective: To isolate and purify the this compound tetrapeptide from a purified human or bovine IgG preparation.

Materials:

-

Purified Immunoglobulin G (IgG)

-

Spleen homogenate (as a source of this compound-endocarboxypeptidase)

-

Isolated neutrophil membrane fraction (as a source of leukokininase)

-

Chromatography resins (e.g., gel filtration, ion exchange)

-

Buffers for enzyme extraction and reactions

-

Trichloroacetic acid (TCA) or other protein precipitating agents

-

High-Performance Liquid Chromatography (HPLC) system for final purification

Procedure:

-

Preparation of Enzymatic Fractions:

-

Spleen Enzyme: Spleen tissue was homogenized, and a crude enzymatic fraction containing this compound-endocarboxypeptidase was prepared through differential centrifugation and/or ammonium sulfate precipitation.

-

Neutrophil Membrane Enzyme: Neutrophils were isolated and subjected to lysis and fractionation to obtain a membrane-rich pellet containing leukokininase activity.

-

-

Enzymatic Digestion of IgG:

-

Purified IgG was incubated with the spleen enzyme preparation to generate the intermediate, leukokinin-S.

-

Following this initial digestion, the neutrophil membrane preparation was added to cleave leukokinin-S and release free this compound.

-

-

Initial Purification:

-

The reaction mixture was treated with a protein precipitating agent like TCA to remove large proteins and enzymes.

-

The supernatant, containing the small peptide fraction, was collected after centrifugation.

-

-

Chromatographic Purification:

-

The peptide-containing supernatant was subjected to a series of chromatographic steps, such as gel filtration chromatography to separate molecules based on size, followed by ion-exchange chromatography to separate based on charge.

-

-

Final Purification by HPLC:

-

The partially purified fractions showing phagocytosis-stimulating activity were pooled and subjected to reverse-phase HPLC for final purification to homogeneity.

-

-

Activity Confirmation: The purity and biological activity of the isolated peptide were confirmed using the phagocytosis assay.

Structural Elucidation and Chemical Synthesis

Determination of the Amino Acid Sequence

The determination of this compound's primary structure as Thr-Lys-Pro-Arg was a significant achievement of its time and likely employed the following classical biochemical techniques:

-

Amino Acid Analysis: The purified peptide was hydrolyzed into its constituent amino acids, which were then separated and quantified using ion-exchange chromatography. This provided the relative ratios of the amino acids present.

-

Edman Degradation: The precise sequence of the amino acids was determined using the Edman degradation method.[11][12] This technique involves a stepwise chemical reaction that sequentially removes the N-terminal amino acid, which is then identified. The process is repeated to determine the entire sequence.

Chemical Synthesis of this compound

The confirmation of this compound's structure and the ability to produce it in larger quantities for further research was achieved through its chemical synthesis. The Merrifield solid-phase peptide synthesis (SPPS) method was instrumental in this endeavor.[13][14][15]

Principle of Merrifield Solid-Phase Synthesis: The peptide is assembled sequentially while one end is covalently attached to an insoluble solid support (resin). This allows for the easy removal of excess reagents and by-products by simple filtration and washing, greatly simplifying the purification process.

Steps in the Solid-Phase Synthesis of this compound (Thr-Lys-Pro-Arg):

-

Resin Attachment: The C-terminal amino acid, Arginine (Arg), with its amino group and side chain protected, is attached to the solid support resin.

-

Deprotection: The protecting group on the α-amino group of the resin-bound Arginine is removed.

-

Coupling: The next amino acid in the sequence, Proline (Pro), with its α-amino group protected, is activated and added to the reaction vessel to form a peptide bond with the deprotected Arginine.

-

Wash: Excess reagents are washed away.

-

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for the subsequent amino acids, Lysine (Lys) and then Threonine (Thr).

-

Cleavage: Once the tetrapeptide is fully assembled, it is cleaved from the solid support resin, and all protecting groups are removed.

-

Purification: The final product is purified, typically by HPLC.

This compound's Mechanism of Action: Receptor Binding and Signaling

This compound exerts its biological effects by binding to specific receptors on the surface of phagocytic cells, including neutrophils, monocytes, and macrophages.

Receptor Identification and Binding Affinity

Studies have identified Neuropilin-1 (Nrp1) as a key receptor for this compound.[16] Binding assays using radiolabeled this compound have allowed for the quantification of this interaction.

Experimental Protocol: Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to its receptor on macrophages.

Materials:

-

Isolated mouse peritoneal macrophages

-

[³H]-labeled this compound (radioligand)

-

Unlabeled this compound (competitor)

-

Scintillation counter and vials

-

Buffers and filtration apparatus

Procedure:

-

Cell Preparation: Macrophages are isolated and resuspended in a binding buffer.

-

Binding Reaction: A constant amount of [³H]-Tuftsin is incubated with the macrophages in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is allowed to reach equilibrium.

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered to separate the cells (with bound ligand) from the buffer (containing free ligand).

-

Quantification: The amount of radioactivity on the filter (representing bound [³H]-Tuftsin) is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve and a Scatchard plot, from which the dissociation constant (Kd) and the number of binding sites per cell can be calculated.

Quantitative Binding Data:

| Parameter | Value | Reference |

| Equilibrium Dissociation Constant (Kd) | 5.3 x 10⁻⁸ M | [9][16] |

| Number of Binding Sites per Macrophage | ~72,000 | [9][16] |

Intracellular Signaling Pathway

Upon binding to its receptor, Neuropilin-1, this compound initiates a downstream signaling cascade that ultimately leads to the enhancement of phagocytic activity. Recent studies have elucidated that this compound signaling involves the canonical Transforming Growth Factor-beta (TGF-β) pathway.

The binding of this compound to Nrp1 is thought to facilitate the interaction of Nrp1 with the TGF-β receptor complex, leading to the phosphorylation and activation of Smad transcription factors, particularly Smad3. Activated Smad complexes then translocate to the nucleus to regulate the expression of genes involved in cytoskeletal rearrangement and other processes essential for phagocytosis.

Conclusion

The discovery and isolation of this compound represent a seminal moment in immunology, revealing a novel endogenous mechanism for the regulation of phagocytosis. The meticulous experimental work of Najjar and Nishioka, from the initial observation of a transient phagocytosis-stimulating activity to the isolation, sequencing, and synthesis of the active tetrapeptide, laid the foundation for decades of research into its diverse biological functions. This in-depth guide has provided a technical overview of the key experimental protocols and quantitative data that underpinned this discovery, offering valuable insights for contemporary researchers in the fields of immunology and drug development. The ongoing exploration of this compound and its signaling pathways continues to hold promise for the development of new immunomodulatory therapies.

References

- 1. "this compound": a natural phagocytosis stimulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. V. A. Najjar and K. Nishioka, “‘this compound’ A Natural Phagocytosis Stimulating Peptide,” Nature, Vol. 228, No. 5272, 1970, pp. 672-673. - References - Scientific Research Publishing [scirp.org]

- 4. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Edman degradation - Wikipedia [en.wikipedia.org]

- 12. On ‘A method for the determination of amino acid sequence in peptides’ by P. Edman - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Show the steps in the synthesis of the tetrapeptide in Problem 34... | Study Prep in Pearson+ [pearson.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

Tuftsin (Thr-Lys-Pro-Arg): A Technical Guide on its Sequence, Structure, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuftsin is an endogenous tetrapeptide with the sequence L-Threonyl-L-Lysyl-L-Prolyl-L-Arginine (Thr-Lys-Pro-Arg or TKPR).[1][2] Originating from the Fc domain of the heavy chain of immunoglobulin G (IgG), this compound is a potent immunomodulatory agent with a wide spectrum of biological activities.[2] It primarily acts on phagocytic cells, such as macrophages, neutrophils, and monocytes, to enhance their functions including phagocytosis, motility, and bactericidal and tumoricidal activities.[2][3] Its mechanism of action is mediated through specific cell surface receptors, notably Neuropilin-1 (Nrp1), which triggers downstream signaling via the canonical Transforming Growth Factor-beta (TGF-β) pathway.[4][5] This guide provides an in-depth overview of this compound's core characteristics, biological activity, underlying signaling pathways, and detailed experimental protocols for its synthesis and functional analysis.

Core Molecular Structure and Properties

This compound is a tetrapeptide that is enzymatically cleaved from the CH2 domain of the heavy chain of IgG molecules, specifically from amino acid residues 289-292.[1][6] Two key enzymes, this compound-endocarboxypeptidase in the spleen and leukokininase on the membrane of phagocytes, are required to release the active peptide.[1][7]

The structural integrity of the Thr-Lys-Pro-Arg sequence is critical for its biological activity; alterations to the sequence can lead to inactive or even inhibitory analogs.[3] Conformational studies have indicated that this compound likely adopts a β-turn structure, which is stabilized by intramolecular hydrogen bonds.[8] This conformation is believed to be crucial for its recognition by and binding to its cellular receptors.[8]

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | Thr-Lys-Pro-Arg (TKPR) | [1] |

| Chemical Formula | C21H40N8O6 | [1] |

| Molar Mass | 500.593 g/mol | [1] |

| Phagocytosis Stimulation (Half-Max) | ~100 nM | [1] |

| Optimal ROS Formation | 375 nM | [1] |

| Maximal NKC Enhancement | 50-100 µg/ml | [9] |

| Primary Receptor | Neuropilin-1 (Nrp1) | [4][5] |

Mechanism of Action and Signaling Pathway

This compound exerts its immunomodulatory effects by binding to specific receptors on the surface of target cells, primarily phagocytes.[10] The receptor Neuropilin-1 (Nrp1) has been identified as a key binding partner for this compound on macrophages and microglia.[5]

Upon binding to Nrp1, this compound initiates a signaling cascade through the canonical TGF-β pathway.[5] Nrp1, lacking a significant intracellular signaling domain, acts as a co-receptor with the TGF-β receptor type I (TβR1).[5][7] This interaction leads to the phosphorylation and activation of Smad3, a key downstream effector in the TGF-β pathway. Activated, phosphorylated Smad3 (p-Smad3) then translocates to the nucleus to regulate the transcription of target genes.[5][11] Concurrently, this pathway has been shown to reduce the phosphorylation of Akt, another critical signaling molecule involved in cell survival and proliferation.[5] This signaling cascade ultimately results in the potentiation of various cellular functions, including phagocytosis, chemotaxis, and the production of reactive oxygen species (ROS).[1][7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound can be reliably synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.[12][13] This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Methodology:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling (Arginine):

-

Remove the Fmoc protecting group from the resin using a 20% piperidine in DMF solution.

-

Activate the carboxyl group of Fmoc-Arg(Pbf)-OH using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA).

-

Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed to completion. Wash the resin thoroughly with DMF.

-

-

Peptide Chain Elongation (Proline, Lysine, Threonine):

-

Deprotection: Remove the Fmoc group from the newly coupled arginine with 20% piperidine in DMF.

-

Coupling: Sequentially couple Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Thr(tBu)-OH using the same activation and coupling procedure as in step 2. Perform a wash step with DMF after each deprotection and coupling cycle.

-

-

Final Deprotection: Once the full tetrapeptide is assembled, remove the terminal Fmoc group from the threonine residue.

-

Cleavage and Side-Chain Deprotection: Treat the peptidyl-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf, Boc, tBu).

-

Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the final product's identity and purity by mass spectrometry (e.g., MALDI-TOF).

In Vitro Phagocytosis Assay using Flow Cytometry

This protocol quantifies the effect of this compound on the phagocytic activity of macrophages or polymorphonuclear leukocytes (PMNs).[14][15]

Methodology:

-

Cell Preparation: Culture phagocytic cells (e.g., a macrophage cell line like RAW 264.7 or primary PMNs) to an appropriate density in 24-well plates.

-

This compound Treatment:

-

Prepare a stock solution of synthetic this compound in a suitable buffer (e.g., PBS).

-

Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM). Include an untreated control group.

-

Incubate the cells with this compound for a specified period (e.g., 15 minutes) at 37°C.[14]

-

-

Phagocytosis Induction:

-

Add fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres) to each well at a defined particle-to-cell ratio (e.g., 50:1).[14]

-

Incubate for a period sufficient to allow phagocytosis (e.g., 30-60 minutes) at 37°C.

-

-

Quenching and Washing:

-

Stop the phagocytosis by placing the plate on ice.

-

To differentiate between internalized and surface-bound particles, add a quenching agent like Trypan Blue to quench the fluorescence of external particles.

-

Wash the cells with cold PBS to remove non-phagocytosed particles. For adherent cells, a gentle trypsin treatment can be used to detach cells and remove surface-bound particles.[14]

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer (PBS with 2% FBS).

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Gate on the cell population of interest and quantify both the percentage of fluorescent (phagocytic) cells and the mean fluorescence intensity (MFI), which corresponds to the number of particles engulfed per cell.

-

Clinical Significance and Future Directions

The potent immunostimulatory properties of this compound, coupled with its natural origin and low toxicity, make it an attractive candidate for immunotherapy and as a vaccine adjuvant.[2][10] Its ability to enhance antigen presentation and activate phagocytic cells can be harnessed to improve immune responses against pathogens and neoplastic cells.[1][7] Furthermore, this compound and its analogues have been explored as delivery systems for therapeutic agents, targeting drugs specifically to macrophages.[1] Research into more stable analogues and novel delivery mechanisms continues to be a promising area for translating this compound's biological activity into clinical applications.[16]

References

- 1. In vitro phagocytosis assay [bio-protocol.org]

- 2. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.jax.org [media.jax.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. KEGG PATHWAY: TGF-beta signaling pathway - Homo sapiens (human) [kegg.jp]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 12. rsc.org [rsc.org]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Binding of biotinylated peptides to MHC class II proteins on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Role of Tuftsin: A Deep Dive into its Mechanism of Action in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of immunoglobulin G, is a potent, naturally occurring immunomodulator that primarily targets macrophages. Its ability to enhance a wide array of macrophage functions, including phagocytosis, chemotaxis, bactericidal and tumoricidal activities, has made it a subject of intense research and a promising candidate for immunotherapy. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action on macrophages, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

This compound-Macrophage Interaction: Receptor Binding and Internalization

The initiation of this compound's biological activity is contingent upon its specific binding to receptors on the macrophage cell surface. While the identity of a single, definitive this compound receptor remains a topic of ongoing investigation, several cell surface molecules have been implicated in mediating its effects. These include Fc receptors, neuropilin-1 (Nrp-1), and the complement receptor 3 (CD11b/CD18).[1][2][3]

Binding studies using radiolabeled this compound have demonstrated that this interaction is rapid, specific, and saturable.[4] The binding of this compound to its receptors triggers a cascade of intracellular events, beginning with receptor clustering and subsequent internalization.[5]

Quantitative Analysis of this compound Receptor Binding

The affinity and density of this compound receptors on macrophages have been quantified in several studies. This data is crucial for understanding the dose-dependent effects of this compound and for the design of this compound-based therapeutics.

| Parameter | Value | Cell Type | Reference |

| Equilibrium Dissociation Constant (KD) | 5.0 x 10-8 M | Thioglycollate-stimulated mouse peritoneal macrophages | [4] |

| Number of Binding Sites per Cell | ~72,000 | Thioglycollate-stimulated mouse peritoneal macrophages | [4] |

| Michaelis Constant (Km) for Phagocytic Stimulation | 111 nM | Mouse peritoneal macrophages | [6] |

| Half Maximal Binding Concentration | 117 nM | Mouse peritoneal macrophages | [6] |

Receptor Internalization Dynamics

Upon binding, this compound-receptor complexes undergo rapid internalization via receptor-mediated endocytosis.[5] This process is essential for the propagation of downstream signaling. Fluorescently labeled this compound analogs have been instrumental in visualizing this process.

-

Receptor Clustering: Occurs within 5 minutes of this compound exposure.[5]

-

Internalization: Takes place between 5 and 30 minutes post-exposure.[5]

-

Receptor Modulation: An initial increase in available this compound binding sites is observed within 5-7 minutes, followed by a reduction after 10-15 minutes, suggesting a dynamic process of receptor mobilization and subsequent downregulation.[5]

Downstream Signaling Pathways

The binding of this compound to its macrophage receptors initiates a complex network of intracellular signaling pathways, culminating in the potentiation of various effector functions. While the complete signaling cascade is not fully elucidated, key pathways involving cyclic nucleotides, calcium mobilization, and nitric oxide synthesis have been identified.

Figure 1: Simplified this compound Signaling Pathway in Macrophages.

Modulation of Macrophage Effector Functions

This compound's activation of macrophages leads to a significant enhancement of their key functions in host defense and immune surveillance.

| Macrophage Function | Effect of this compound | Key Mediators | References |

| Phagocytosis | Augmentation of both Fc-receptor and non-specific receptor-mediated phagocytosis. | Increased intracellular Ca2+, Nitric Oxide, ROS | [4][7][8] |

| Chemotaxis | Stimulation of monocyte migration. | Intracellular Ca2+ signaling | [9][10] |

| Bactericidal Activity | Enhanced killing of intracellular pathogens (e.g., Leishmania major). | Nitric Oxide (NO) production | [11][12] |

| Tumoricidal Activity | Increased cytotoxicity towards tumor cells. | Release of reactive oxygen species (ROS) and thromboxane. | [13][14] |

| Antigen Presentation | Augmentation of antigen-specific, macrophage-dependent T-lymphocyte education. | Not fully elucidated | [15][16] |

| Cytokine Production | Regulation of pro- and anti-inflammatory cytokine release (e.g., IL-1, IL-6, TNF-α, IL-10). | Dependent on macrophage polarization state. | [17][18] |

| Nitric Oxide (NO) Production | Dose-dependent induction of inducible nitric oxide synthase (iNOS) and NO production. | Synergizes with IFN-γ and requires LPS for optimal induction. | [11][12] |

| Reactive Oxygen Species (ROS) Production | Stimulation of superoxide anion (O2-) and hydrogen peroxide (H2O2) release. | Not fully elucidated | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Radioligand Binding Assay for this compound Receptor Characterization

Objective: To determine the binding affinity (KD) and the number of this compound binding sites on macrophages.

Materials:

-

[3H]this compound (radiolabeled this compound)

-

Unlabeled this compound

-

Macrophage cell culture (e.g., thioglycollate-stimulated mouse peritoneal macrophages)

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Harvest and wash macrophages, then resuspend in binding buffer to a known concentration.

-

Set up a series of tubes for total binding, non-specific binding, and competitive binding.

-

For total binding, add a fixed concentration of [3H]this compound to the macrophage suspension.

-

For non-specific binding, add a large excess (e.g., 1000-fold) of unlabeled this compound along with the [3H]this compound.

-

For competitive binding, add increasing concentrations of unlabeled this compound along with a fixed concentration of [3H]this compound.

-

Incubate the tubes at a specified temperature (e.g., 22°C) for a time sufficient to reach equilibrium.[4]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the KD and the maximum number of binding sites (Bmax).

Figure 2: Workflow for Radioligand Binding Assay.

Macrophage Phagocytosis Assay

Objective: To quantify the effect of this compound on the phagocytic activity of macrophages.

Materials:

-

Macrophage cell culture

-

This compound

-

Fluorescently labeled particles (e.g., fluorescent microspheres, CFSE-labeled apoptotic cells)[3][19][20]

-

Culture medium

-

Trypsin solution

-

Flow cytometer or fluorescence microscope

Procedure:

-

Plate macrophages in a multi-well plate and allow them to adhere.

-

Treat the macrophages with various concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes at 37°C).[19]

-

Add fluorescently labeled particles to the wells at a defined particle-to-cell ratio (e.g., 50:1).[19]

-

Incubate for a period to allow for phagocytosis (e.g., 30-60 minutes).

-

Wash the cells to remove non-ingested particles.

-

To differentiate between internalized and surface-bound particles, treat with a quenching agent (e.g., trypan blue for fluorescent particles) or a detachment agent (e.g., trypsin).[19]

-

Analyze the cells using either:

-

Flow Cytometry: Quantify the percentage of fluorescent cells (phagocytic cells) and the mean fluorescence intensity (number of particles per cell).

-

Fluorescence Microscopy: Visualize and count the number of ingested particles per cell.

-

Monocyte Chemotaxis Assay (Modified Boyden Chamber)

Objective: To assess the effect of this compound on the directional migration of monocytes.[9]

Materials:

-

Monocytes isolated from peripheral blood

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., polycarbonate filter with a specific pore size)

-

Chemoattractant (positive control, e.g., fMLP)

-

Culture medium

Procedure:

-

Place the chemoattractant or this compound at various concentrations in the lower chamber of the Boyden apparatus. The upper chamber contains the monocyte suspension.

-

Incubate the chamber at 37°C in a humidified atmosphere for a time that allows for cell migration through the porous membrane.

-

After incubation, remove the membrane, fix, and stain the cells.

-

Quantify the number of cells that have migrated to the lower side of the membrane by microscopy. This can be done by counting cells in several high-power fields.

Conclusion

This compound exerts a profound influence on macrophage function through a well-orchestrated series of molecular events, beginning with specific receptor binding and culminating in the enhancement of critical immune responses. The quantitative data and detailed methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of this compound's mechanism of action and harness its therapeutic potential. Future investigations should focus on the precise identification and characterization of all this compound receptors and the complete elucidation of the downstream signaling networks to fully leverage the immunomodulatory properties of this remarkable tetrapeptide.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor-mediated endocytosis of this compound by macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (Thr-Lys-Pro-Arg), a natural modulator of macrophage activity: further studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the mechanism of the augmentation of the phagocytic capability of phagocytic cells by this compound, substance P, neurotensin, and kentsin and the interrelationship between their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced phagocytosis activity of cyclic analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stimulating effect of this compound and its analogues on the defective monocyte chemotaxis in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on the migration, chemotaxis, and differentiation of macrophages and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound stimulates the release of oxygen radicals and thromboxane from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorunstar.com [biorunstar.com]

- 18. researchgate.net [researchgate.net]

- 19. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocols — The Fleischman Lab [mpnlab.org]

Tuftsin Signaling Pathway via Neuropilin-1: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the tuftsin signaling pathway mediated by neuropilin-1 (Nrp1). It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound action and its potential therapeutic applications. This document details the core signaling cascade, summarizes key quantitative data, provides outlines of experimental protocols, and includes visualizations of the pathway and experimental workflows.

Core Signaling Pathway

This compound, a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of immunoglobulin G, is a potent immunomodulatory agent.[1][2][3][4] Its diverse biological effects, including stimulation of phagocytosis, chemotaxis, and anti-inflammatory responses, are primarily initiated by its binding to neuropilin-1 (Nrp1) on the surface of various cells, particularly macrophages and microglia.[1][5][6]

Nrp1, a single-pass transmembrane glycoprotein, functions as a co-receptor for a variety of ligands, including vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGFβ).[1][7][8] The intracellular domain of Nrp1 is too short to possess intrinsic signaling capacity.[1][5] Consequently, upon this compound binding, Nrp1 associates with co-receptors to transduce the signal intracellularly.

The primary signaling cascade initiated by the this compound-Nrp1 interaction involves the canonical TGFβ signaling pathway.[1][5] this compound binding to Nrp1 promotes the recruitment and activation of the TGFβ receptor 1 (TβR1).[1][5] This leads to the phosphorylation and activation of the downstream transcription factor Smad3.[1][5] The activated, phosphorylated Smad3 then translocates to the nucleus to regulate the transcription of target genes, culminating in the observed cellular responses to this compound, such as the polarization of microglia towards an anti-inflammatory M2 phenotype.[1][5]

Interestingly, this compound shares a sequence homology with the C-terminus of VEGF, allowing it to compete with VEGF for binding to Nrp1.[1][9] This competitive binding has implications for processes such as angiogenesis, where VEGF and Nrp1 play a crucial role.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the this compound-Nrp1 signaling pathway, extracted from the cited literature.

Table 1: Binding Affinities of this compound and Related Peptides to Neuropilin-1

| Ligand | Receptor/Cell Type | Method | Binding Affinity (KD) | Reference(s) |

| This compound | Neuropilin-1 | Surface Plasmon Resonance (SPR) | 10.65 µmol/L | [11] |

| TKPPR (antagonist) | Neuropilin-1 | Competition Binding Assay | Higher affinity than this compound | [9] |

| Tetrameric TKPPR | Neuropilin-1 | Competition Binding Assay | Greatly increased affinity | [9] |

Table 2: Inhibitors and Their Effects on the this compound-Nrp1 Pathway

| Inhibitor | Target | Effect | Reference(s) |

| EG00229 | Prevents this compound binding to Nrp1 | Reverses the anti-inflammatory M2 shift in microglia induced by this compound. | [1][5] |

| TβR1 inhibitor | TGFβ receptor 1 | Disrupts the this compound-induced M2 shift in microglia. | [1][5] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the this compound-Nrp1 signaling pathway.

Co-Immunoprecipitation to Demonstrate Nrp1 and TβR1 Interaction

This protocol is designed to verify the physical association between Nrp1 and its co-receptor TβR1 upon this compound stimulation.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., microglial cells) to 80-90% confluency. Treat the cells with this compound at a predetermined concentration and for an appropriate duration. Include untreated cells as a negative control.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a co-immunoprecipitation buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for Nrp1 overnight at 4°C with gentle rotation. Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against TβR1 and Nrp1.

Western Blotting for Phospho-Smad3

This protocol is used to assess the activation of the downstream signaling molecule Smad3.

-

Cell Culture and Treatment: Culture cells as described above. Treat the cells with this compound for various time points. A positive control, such as direct stimulation with TGFβ, should be included.

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with a primary antibody specific for phosphorylated Smad3 (p-Smad3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: Strip the membrane and re-probe with an antibody for total Smad3 to ensure equal protein loading.

Radioligand Binding Assay

This protocol can be used to determine the binding affinity of this compound to Nrp1.

-

Membrane Preparation: Prepare cell membranes from cells overexpressing Nrp1.

-

Binding Reaction: Incubate the membranes with increasing concentrations of radiolabeled this compound (e.g., 125I-tuftsin) in a binding buffer.

-

Competition Assay: To determine non-specific binding, perform parallel incubations in the presence of a large excess of unlabeled this compound.

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the data using a suitable software to determine the binding affinity (KD) and the maximum number of binding sites (Bmax).

Mandatory Visualizations

The following diagrams illustrate the this compound-Nrp1 signaling pathway and a representative experimental workflow.

Caption: The this compound-Neuropilin-1 signaling cascade.

References

- 1. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The expanding role of Neuropilin: regulation of vascular TGFβ and PDGF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. This compound binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuropilin 1 - Wikipedia [en.wikipedia.org]

- 11. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]

Tuftsin's Effect on Neutrophil Chemotaxis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc fragment of immunoglobulin G, is a naturally occurring immunomodulatory agent known to influence a variety of phagocytic cell functions. While its role in stimulating phagocytosis is well-documented, its precise effect on neutrophil chemotaxis remains a subject of ongoing investigation. This technical guide synthesizes the current understanding of this compound's impact on neutrophil migration, detailing the experimental methodologies used to assess this biological process and exploring the potential signaling pathways involved. Quantitative data from available literature is presented, and key experimental workflows and signaling cascades are visualized to provide a comprehensive resource for researchers in immunology and drug development.

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils along a chemical gradient, is a cornerstone of the innate immune response, critical for the recruitment of these leukocytes to sites of inflammation and infection. The tetrapeptide this compound has been shown to stimulate multiple functions of phagocytic cells, including motility. However, the literature presents a nuanced and sometimes conflicting picture of its specific role as a chemoattractant for neutrophils. Some studies suggest this compound enhances neutrophil migration, while others indicate it may act as a priming agent that inhibits chemotaxis towards other stimuli. This whitepaper aims to provide a detailed overview of the current knowledge, focusing on quantitative data, experimental protocols, and the molecular mechanisms governing this compound's effect on neutrophil chemotaxis.

Quantitative Data on this compound's Effect on Neutrophil Chemotaxis

Quantitative data specifically detailing the dose-dependent chemotactic effect of this compound on neutrophils is limited in the available literature. Much of the research has focused on its potentiation of phagocytosis. However, some studies provide insights into the concentrations at which this compound influences neutrophil behavior.

One study reported that this compound, in the nanomolar range, inhibited

Tuftsin Peptide: An In-depth Technical Guide to its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin is a naturally occurring tetrapeptide with the amino acid sequence Threonine-Lysine-Proline-Arginine (TKPR).[1][2] It was first identified as a phagocytosis-stimulating factor derived from the enzymatic cleavage of the Fc domain of the heavy chain of immunoglobulin G (IgG).[2][3][4] this compound exhibits a broad spectrum of immunomodulatory activities, primarily targeting phagocytic cells such as macrophages, neutrophils, and microglia.[3][5] Its ability to enhance various immune cell functions, coupled with a favorable safety profile, has positioned it as a promising candidate for immunotherapy in a range of diseases, including infections, cancer, and autoimmune disorders.[3][6][7] This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, with a focus on its mechanism of action, signaling pathways, and the experimental methodologies used to elucidate its functions.

Mechanism of Action and Signaling Pathways

This compound exerts its immunomodulatory effects through a receptor-mediated mechanism. The primary receptor for this compound has been identified as Neuropilin-1 (Nrp1), a single-pass transmembrane glycoprotein that also serves as a receptor for vascular endothelial growth factor (VEGF) and class 3 semaphorins.[4][8][9] The binding of this compound to Nrp1 is a critical initiating event that triggers downstream signaling cascades, ultimately leading to the modulation of immune cell activity.

This compound-Neuropilin-1 Interaction

This compound binds to Nrp1 with a notable affinity, and this interaction can be competitively inhibited by this compound analogs and other Nrp1 ligands.[4][8] The C-terminal arginine residue of this compound plays a crucial role in this binding, forming a salt bridge with Asp-320 of Nrp1.[10] This interaction is pivotal for the subsequent signaling events.

The TGF-β Signaling Pathway

Upon binding to Nrp1, this compound initiates signaling through the canonical Transforming Growth Factor-beta (TGF-β) pathway.[5][9] Nrp1 acts as a co-receptor for the TGF-β receptor 1 (TβR1).[9] The binding of this compound to Nrp1 is thought to facilitate the activation of TβR1, leading to the phosphorylation and activation of downstream Smad proteins, specifically Smad2 and Smad3.[9][11] These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[11] This signaling cascade is central to many of this compound's immunomodulatory effects, including its anti-inflammatory properties and its ability to induce an M2-like phenotype in microglia.[5][9]

References

- 1. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 4. This compound binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human T cell polarization | The Ansel Lab [ansel.ucsf.edu]

- 8. ila.ilsl.br [ila.ilsl.br]

- 9. pubcompare.ai [pubcompare.ai]

- 10. This compound promotes an anti-inflammatory switch and attenuates symptoms in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Tuftsin's Involvement in Bactericidal Activity: A Technical Guide

Introduction

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that plays a significant role in the immune system.[1][2] Originating from the Fc-domain of the heavy chain of immunoglobulin G (IgG), this compound is enzymatically cleaved to become a potent immunomodulatory agent.[2][3] Its primary function is the stimulation of phagocytic cells, such as macrophages, monocytes, and neutrophils, thereby enhancing their ability to engulf and destroy invading pathogens.[2][3][4][5] This guide provides an in-depth technical overview of this compound's mechanism of action in bactericidal activity, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Bactericidal Activity

This compound's bactericidal activity is not typically direct but is mediated through the potentiation of phagocytic cell functions. It enhances the immune system's ability to clear bacterial infections through several key mechanisms:

-

Enhanced Phagocytosis: this compound significantly stimulates the engulfment of bacteria by phagocytes.[1][4][6] It acts directly on the phagocytic cell, rather than on the bacteria, qualifying it as a phagocytosis-stimulating peptide.[7]

-

Increased Motility and Chemotaxis: The peptide enhances the ability of phagocytes to migrate toward sites of infection.[1]

-

Stimulation of Bactericidal Molecules: this compound activates macrophages to produce bactericidal agents, such as nitric oxide (NO), which are crucial for killing intracellular parasites and bacteria.[8]

-

Augmentation of Antigen Presentation: By stimulating phagocytes, this compound also contributes to the subsequent adaptive immune response by enhancing antigen processing and presentation.[1]

Signaling Pathways

This compound initiates its effects by binding to specific receptors on the surface of phagocytic cells. The primary receptor identified is Neuropilin-1 (Nrp1).[9][10][11] The binding of this compound to Nrp1 triggers a downstream signaling cascade that ultimately leads to the observed enhancement of bactericidal functions.

Recent research has elucidated that this compound signals through the canonical Transforming Growth Factor Beta (TGF-β) pathway.[9][10] Nrp1, lacking a significant intracellular signaling domain, acts as a co-receptor with the TGF-β receptor 1 (TβR1).[10] This interaction initiates a signaling cascade that involves the phosphorylation of Smad3, a key transcription factor in the TGF-β pathway.[10] This pathway has been shown to mediate the anti-inflammatory effects of this compound in microglial cells.[9][10]

Quantitative Data on Bactericidal and Phagocytic Efficacy

The stimulatory effects of this compound on bactericidal and phagocytic activities have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter Measured | Cell Type | Target | This compound Concentration | Result | Reference |

| Phagocytosis | Human Neutrophils | Staphylococcus aureus | 1 µg/mL | Increased phagocytic and avidity indices | [4] |

| Phagocytosis Inhibition | Human Neutrophils | Staphylococcus aureus | 1:1000 (anti-tuftsin antiserum) | Inhibition of phagocytosis | [4] |

| Phagocytosis Stimulation | Human PMNs | Fluorescent Microspheres | 5 µg/mL | Greatest effect on particle engulfment | [12] |

| Direct Antibacterial Effect | 20 Bacterial Strains | Various Bacteria | 62.5 µg/mL | Minimal effective concentration | [13][14] |

| Receptor Binding (KD) | Mouse Macrophages | [3H]this compound | N/A | 5.3 x 10-8 M | [15] |

| Receptor Sites per Cell | Mouse Macrophages | [3H]this compound | N/A | ~72,000 | [15] |

| Nitric Oxide (NO) Synthesis | Murine Macrophages | Leishmania major | Dose-dependent | Induction of NO synthase and NO production | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Infection Model | This compound Analogue/Dose | Result | Reference |

| Mice | Candida albicans | 4[lys]-tuftsin (1-25 mg/kg daily) | Reduced mortality from >50% to 20-40% | [16] |

| Mice | S. aureus, L. monocytogenes, E. coli | Not specified | Enhanced blood clearing of bacteria | [6] |

| Splenectomized Mice | Pneumococcal Sepsis | Synthetic this compound | Significantly improved survival rates | [3] |

| Leukemic Mice | Serratia marcescens, E. coli | Not specified | Stimulated bactericidal activities in liver and spleen | [6] |

Experimental Protocols

The evaluation of this compound's bactericidal and phagocytic properties involves a range of specialized assays.

Protocol 1: In Vitro Phagocytosis Assay (Microscopy-Based)

This protocol is designed to quantify the effect of this compound on the phagocytic capacity of neutrophils by direct microscopic observation.

-

Cell Preparation: Isolate human neutrophils from peripheral blood. Prepare monolayers of these cells on glass coverslips.

-

Treatment: Treat the neutrophil monolayers with this compound (e.g., 1 µg/mL) or control buffer for a specified incubation period. To demonstrate specificity, parallel experiments can be run with an anti-tuftsin antibody.[4]

-

Bacterial Incubation: Add a suspension of unopsonized bacteria (e.g., Staphylococcus aureus) to the coverslips and incubate to allow for phagocytosis.

-

Washing: Gently wash the coverslips to remove non-phagocytosed bacteria.

-

Staining and Microscopy: Stain the cells and bacteria with a suitable histological stain (e.g., Giemsa or Wright stain).

-

Quantification: Using a light microscope, determine:

-

Phagocytic Index: The proportion of neutrophils that have engulfed at least one bacterium.

-

Avidity Index: The average number of bacteria engulfed per phagocytic neutrophil.[4]

-

Protocol 2: In Vitro Phagocytosis Assay (Flow Cytometry)

This protocol offers a high-throughput method to quantify phagocytosis by using fluorescently labeled particles.[12]

-

Cell and Particle Preparation: Isolate human polymorphonuclear leukocytes (PMNs). Use fluorescently labeled microspheres or bacteria as the phagocytic targets.

-

Incubation: Incubate PMNs with this compound (e.g., 5 µg/mL) at 37°C for a short duration (e.g., 15 minutes).

-

Phagocytosis Reaction: Add the fluorescent particles to the PMN suspension at a specific particle-to-cell ratio (e.g., 50:1) and incubate to allow engulfment.

-

Quenching/Washing: Stop the reaction by placing the samples on ice. Add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of surface-bound, non-internalized particles. Alternatively, use trypsin treatment followed by centrifugation to remove surface-bound particles.[12]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of individual cells will be proportional to the number of fluorescent particles they have internalized. This allows for the quantification of both the percentage of phagocytic cells and the number of particles engulfed per cell.

Protocol 3: In Vivo Bacterial Clearance Assay

This protocol assesses this compound's ability to enhance bacterial clearance in a live animal model.

-

Animal Model: Use a suitable animal model, such as mice (e.g., DBA/2 strain).[3] Splenectomized or immunocompromised models can be used to highlight this compound's effects.[3][6]

-

Treatment: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., intravenous or intraperitoneal injection).

-

Bacterial Challenge: After a predetermined time, challenge the animals with a sublethal dose of a pathogenic bacterium (e.g., Streptococcus pneumoniae or S. aureus).[3][6]

-

Sample Collection: At various time points post-infection, collect blood samples. At the end of the experiment, euthanize the animals and harvest organs such as the liver and spleen.[6]

-

Quantification of Bacterial Load: Homogenize the organ tissues. Perform serial dilutions of the blood and tissue homogenates and plate them on appropriate agar medium.

-

Analysis: Count the number of colony-forming units (CFUs) to determine the bacterial load in the blood and organs. Compare the bacterial clearance rates between this compound-treated and control groups.

Conclusion

This compound is a well-characterized immunomodulatory peptide that enhances the bactericidal activity of the innate immune system. Its mechanism is primarily centered on the potentiation of phagocyte function, driven by binding to the Nrp1 receptor and signaling through the TGF-β pathway. The quantitative data from numerous studies confirm its efficacy in stimulating phagocytosis and improving bacterial clearance both in vitro and in vivo. The detailed experimental protocols provide a robust framework for the continued investigation of this compound and its analogues, highlighting its potential as a therapeutic agent for boosting immune responses in immunocompromised individuals or as an adjunct to antibiotic therapy. Its low toxicity and natural origin make it an attractive candidate for further drug development.[2]

References

- 1. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on postsplenectomy sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of anti-tuftsin antibody on the phagocytosis of bacteria by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorunstar.com [biorunstar.com]

- 6. Bactericidal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial properties of this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial properties of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A biochemical study of the phagocytic activities of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Tumor Potential of Tuftsin: A Technical Guide for Researchers

An In-depth Examination of the Immunomodulatory Peptide's Core Anti-Neoplastic Properties

For Immediate Release

This technical guide provides a comprehensive overview of the anti-tumor properties of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg). Aimed at researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound's anti-cancer activity, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its signaling pathways.

Executive Summary

This compound is a physiological peptide primarily derived from the Fc domain of the heavy chain of immunoglobulin G. Its primary role is the potentiation of immune responses, particularly the function of phagocytic cells. Emerging evidence, detailed within this guide, highlights its significant potential as an anti-tumor agent. This compound's anti-neoplastic effects are not typically a result of direct cytotoxicity to cancer cells but are mediated through the activation of the host's immune system. This immunomodulatory action makes it a compelling candidate for cancer immunotherapy, either as a standalone agent or in combination with other treatments. This document synthesizes key findings on its mechanism of action, quantitative efficacy, and the experimental methodologies used to evaluate its anti-tumor properties.

Mechanism of Action: An Immune-Centric Approach to Cancer Therapy

This compound exerts its anti-tumor effects by modulating the activity of various immune cells. The primary targets of this compound are macrophages, monocytes, neutrophils, and natural killer (NK) cells.[1][2] By binding to specific receptors on these cells, this compound triggers a cascade of intracellular events leading to enhanced anti-tumor immunity.

2.1. Macrophage Activation and Enhanced Phagocytosis

A cornerstone of this compound's anti-tumor activity is its ability to activate macrophages. Upon binding to its receptor, Neuropilin-1 (Nrp1), on the macrophage surface, this compound initiates a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway.[1] This activation leads to a phenotypic switch towards the M1 pro-inflammatory and anti-tumoral macrophage subtype. Activated macrophages exhibit enhanced phagocytic activity against tumor cells.[3][4] Furthermore, this compound stimulation leads to the increased production of cytotoxic molecules and pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), which contribute to a hostile tumor microenvironment.[1]

2.2. Augmentation of Natural Killer (NK) Cell Cytotoxicity

This compound has been shown to significantly enhance the cytotoxic activity of NK cells, a critical component of the innate immune system responsible for eliminating malignant cells. This enhancement of NK cell-mediated killing of tumor cells is a vital aspect of this compound's indirect anti-cancer effects.

2.3. Modulation of Dendritic Cells and Neutrophils

This compound also influences other key immune players. It can promote the maturation and activation of dendritic cells, which are crucial for initiating antigen-specific anti-tumor T-cell responses.[5] Additionally, it stimulates the chemotactic and bactericidal activities of neutrophils, which can also play a role in the anti-tumor response.

Quantitative Data on Anti-Tumor Efficacy

The anti-tumor effects of this compound and its derivatives have been quantified in numerous preclinical studies. The following tables summarize key findings from both in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Cell Line | Cancer Type | Derivative | IC50 Value (M) | Reference |

| CTC-105 | Gastric Cancer | LDM-TF | 1.84 x 10⁻⁸ | [1] |

| CTC-141 | Gastric Cancer | LDM-TF | 1.4 x 10⁻¹¹ | [1] |

| HGC | Gastric Cancer | LDM-TF | 1.2 x 10⁻¹⁰ | [1] |

| MGC | Gastric Cancer | LDM-TF | 1.1 x 10⁻¹⁰ | [1] |

Note: LDM-TF is a fusion protein incorporating this compound.

Table 2: In Vivo Anti-Tumor Activity of this compound and Its Derivatives

| Tumor Model | Mouse Strain | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |

| B16/5B Melanoma | C57BL/6 | This compound | Not Specified | 38% of mice tumor-free | [6] |

| L1210 Leukemia | Not Specified | Tuftsinylthis compound | 3 ng/mouse | 35-40% survival | [6] |

| CTC-141 Xenograft | Nude Mice | LDP-TF | 20 mg/kg | 89.1% | [1] |

| CTC-141 Xenograft | Nude Mice | LDM-TF | Not Specified | 78.4% | [1] |

| Fibrosarcoma | Swiss Albino Mice | This compound-Lip-ETP | 10 mg/kg/day for 5 days | Significant tumor volume reduction | [7] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.

Caption: this compound signaling cascade in a macrophage.

Caption: Workflow for in vivo anti-tumor studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-tumor properties.

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.[1]

-

Cell Seeding: Cancer cell lines (e.g., CTC-105, CTC-141, HGC, MGC) are seeded in 96-well plates at a density of 2 x 10³ to 4 x 10³ cells per well and incubated overnight.[1]

-

Treatment: Cells are treated with various concentrations of the this compound derivative or control compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: 10 μl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for an additional 1-4 hours.[8]

-

Solubilization: The medium is removed, and 100-200 μl of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance is read at a wavelength of 540-595 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

5.2. In Vivo Tumor Xenograft Model

This protocol is based on studies investigating the in vivo anti-tumor efficacy of this compound and its derivatives.[1][7]

-

Animal Model: Immunocompromised mice (e.g., nude mice) or syngeneic mouse models (e.g., C57BL/6) are used.[1][6]

-

Tumor Cell Inoculation: A suspension of cancer cells (e.g., 5 x 10⁶ CTC-141 cells) is subcutaneously injected into the flank of each mouse.[1]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³). The mice are then randomized into treatment and control groups.[1]

-

Drug Administration: this compound, its derivatives, or a vehicle control are administered to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) at specified doses and schedules.[1][7]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every two days) using calipers, and calculated using the formula: (length × width²) / 2.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated. Survival rates can also be monitored.

5.3. Macrophage Phagocytosis Assay

This protocol outlines a method to assess the effect of this compound on macrophage phagocytic activity.[1][4]

-

Macrophage Seeding: Macrophages (e.g., J774A.1 cell line or primary peritoneal macrophages) are plated in 24-well plates (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.[1]

-

Target Labeling: Target particles (e.g., fluorescently labeled microspheres or CFSE-labeled cancer cells) are prepared.[1][4]

-

Treatment and Co-incubation: Macrophages are treated with this compound or a control for a specified time (e.g., 15 minutes to 2 hours). The labeled target particles are then added to the macrophage culture at a specific particle-to-cell ratio (e.g., 50:1).[1][4]

-

Incubation: The co-culture is incubated for a period to allow for phagocytosis (e.g., 1-2 hours).

-

Washing: Non-phagocytosed particles are removed by washing the wells with PBS. In some protocols, trypsin treatment is used to remove surface-bound particles.[4]

-

Quantification: The extent of phagocytosis is quantified using fluorescence microscopy or flow cytometry to measure the fluorescence intensity within the macrophages.[1][4]

5.4. Natural Killer (NK) Cell Cytotoxicity Assay

This protocol details a method to evaluate the impact of this compound on the cytotoxic function of NK cells.

-

Effector and Target Cell Preparation: Effector cells (NK cells) are isolated from peripheral blood mononuclear cells (PBMCs) or a suitable NK cell line is used. Target cancer cells (e.g., K562 or YAC-1) are labeled with a fluorescent dye like Calcein AM or CFSE.

-

Treatment of Effector Cells: NK cells are pre-incubated with various concentrations of this compound or a control for a defined period.

-

Co-incubation: The treated NK cells are then co-incubated with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) for a few hours (e.g., 4 hours).

-

Measurement of Cell Lysis: The release of the fluorescent dye from the lysed target cells into the supernatant is measured using a fluorometer. Alternatively, flow cytometry can be used to distinguish and quantify live and dead target cells.

-

Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Conclusion and Future Directions